molecular formula C17H20N2O2 B15035931 3-butoxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 354561-73-2

3-butoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B15035931
CAS No.: 354561-73-2
M. Wt: 284.35 g/mol
InChI Key: SCCFVCLXYFOQBP-UHFFFAOYSA-N
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Description

3-butoxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to the benzamide structure, along with a methylpyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-butoxy-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)benzamide: Lacks the butoxy group, which may result in different chemical and biological properties.

    4-butoxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a different position of the butoxy group, potentially affecting its reactivity and applications.

    2-hydroxy-N-(6-methylpyridin-2-yl)benzamide:

Uniqueness

Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

354561-73-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-butoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H20N2O2/c1-3-4-11-21-15-9-6-8-14(12-15)17(20)19-16-10-5-7-13(2)18-16/h5-10,12H,3-4,11H2,1-2H3,(H,18,19,20)

InChI Key

SCCFVCLXYFOQBP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

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